molecular formula C21H21F2N3O7 B1679054 Posizolid CAS No. 252260-02-9

Posizolid

货号 B1679054
CAS 编号: 252260-02-9
分子量: 465.4 g/mol
InChI 键: HBUJYEUPIIJJOS-PBHICJAKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Posizolid has a chemical formula of C21H21F2N3O7 and a molecular weight of 465.41 . The structure includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .

科学研究应用

抗菌疗法

Posizolid 是恶唑烷酮类抗菌化疗药的一员。该类药物(包括 Posizolid)因其独特的作用机制和良好的药代动力学和药效学参数而受到认可。这些药物对革兰氏阳性微生物特别有效,并且在治疗由多重耐药菌引起的严重感染中发挥了重要作用。对像 Posizolid 这样的新抗生素的探索是由克服现有耐药机制和有效对抗对多种药物耐药的细菌的需要推动的,这对公共卫生构成了重大威胁 (Karpiuk & Tyski,2017 年)

化学和生物学方面

恶唑烷酮类抗生素(包括 Posizolid)具有独特的化学结构。它们含有构型特定的恶唑烷酮环,这对于它们的抗生素效率和对耐药机制的低敏感性至关重要。这篇综述讨论了恶唑烷酮类抗生素的主要特征、它们的合成以及增强其溶解度和有效性的药物递送系统中的最新进展 (Foti、Piperno、Scala & Giuffrè,2021 年)

正在进行的临床试验

Posizolid 目前正处于临床试验阶段,还有其他恶唑烷酮类新物质。这些试验对于确定这些新的抗菌剂的疗效和安全性至关重要,这些抗菌剂有可能治疗耐药革兰氏阳性菌感染。这反映了制药行业为应对日益严峻的抗生素耐药性挑战而开发新的抗菌剂所做的持续努力 (Karpiuk & Tyski,2017 年)

安全和危害

Clinical signs of acute toxicity of Posizolid lead to decreased activity, ataxia, vomiting, and tremors . It is suspected of damaging fertility or the unborn child . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name

(5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O7/c22-15-7-13(26-9-14(33-21(26)30)11-31-18-3-6-32-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)10-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUJYEUPIIJJOS-PBHICJAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870284
Record name Posizolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AZD2563 selectively inhibits bacterial protein synthesis through binding to sites on the bacterial ribosome and prevents the formation of a functional 70S-initiation complex. Specifically, AZD2563 binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process.
Record name Posizolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Posizolid

CAS RN

252260-02-9, 252260-06-3
Record name Posizolid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252260029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Posizolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Posizolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluoro-phenyl]-5-(isoxazol-3-yloxymethyl)oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POSIZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82V2M8K24R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Posizolid
Reactant of Route 2
Posizolid
Reactant of Route 3
Posizolid
Reactant of Route 4
Reactant of Route 4
Posizolid
Reactant of Route 5
Posizolid
Reactant of Route 6
Posizolid

Citations

For This Compound
197
Citations
C Foti, A Piperno, A Scala, O Giuffrè - Molecules, 2021 - mdpi.com
This review covers the main aspects concerning the chemistry, the biological activity and the analytical determination of oxazolidinones, the only new class of synthetic antibiotics …
Number of citations: 54 www.mdpi.com
MR Barbachyn - Antibacterials: Volume II, 2018 - Springer
… repurposed as an antitubercular agent named posizolid. Posizolid exhibits in vitro activity and in … Posizolid has advanced as far as a Phase 2 EBA clinical trial in patients with pulmonary …
Number of citations: 12 link.springer.com
A Vigorito, A Maris, F Musiani - Book of abstracts, 2014 - cris.unibo.it
… The ligands chosen are three commercial oxazolidinone compounds (posizolid, eperezolid, … Docked posizolid molecule in the holo ribosomal binding site. The 5-membered ring orients …
Number of citations: 0 cris.unibo.it
P Prasher, T Mall, M Sharma - Drug Development Research, 2023 - Wiley Online Library
Carbamate group is mainly used for designing prodrugs to achieve first‐pass and systemic stability against enzyme hydrolysis as the carbamate functionality is recognized by esterase …
Number of citations: 4 onlinelibrary.wiley.com
A Naresh, MV Rao, SS Kotapalli, R Ummanni… - European Journal of …, 2014 - Elsevier
In this study, we report the synthesis of novel oxazolidinone derivatives derived from linezolid 3 having p-methoxyphenyl group at C-4 position. In vitro evaluation for their anticancer …
Number of citations: 46 www.sciencedirect.com
I Karpiuk, S Tyski - Przeglad Epidemiologiczny, 2017 - europepmc.org
This paper is the fifth part of the series concerning the search for new preparations for antibacterial therapy and discussing new compounds belonging to the oxazolidinone class of …
Number of citations: 9 europepmc.org
D Kumar, B Negi, DS Rawat - Future medicinal chemistry, 2015 - Future Science
… Posizolid is developed by AstraZeneca for the treatment of pulmonary TB [87]. It exhibited improved in vitro bactericidal activity against both extracellular and intracellular M. …
Number of citations: 42 www.future-science.com
AS Pym, C Nimmo, J Millard - Clinical Tuberculosis, 2020 - taylorfrancis.com
… posizolid activity was intermediate between linezolid and sutezolid.However, in a murine model of non-replicating TB, posizolid … pharmacokinetics of posizolid compared to sutezolid …
Number of citations: 1 www.taylorfrancis.com
SR Tetali, E Kunapaeddi, RP Mailavaram, V Singh… - Tuberculosis, 2020 - Elsevier
… Posizolid or AZD5847 (3) is another oxazolidinone derivative identified by AstraZeneca company and intended to act on gram-positive pathogens [41]. It has shown outstanding anti-TB …
Number of citations: 29 www.sciencedirect.com
KS Long, B Vester - Antimicrobial agents and chemotherapy, 2012 - Am Soc Microbiol
Linezolid is an oxazolidinone antibiotic in clinical use for the treatment of serious infections of resistant Gram-positive bacteria. It inhibits protein synthesis by binding to the peptidyl …
Number of citations: 411 journals.asm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。